

# Replicating the Viral Phenomenon: A Comparative Guide to the Mentos and Soda Geyser

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mentos*

Cat. No.: *B1671302*

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This guide provides a comprehensive comparison of the well-known Mentos and carbonated beverage reaction, often popularized in viral videos. Geared towards researchers, scientists, and drug development professionals, this document delves into the scientific principles governing this physical reaction and presents experimental data to facilitate replication and further investigation. The characteristic eruption is not a chemical reaction, but rather a rapid physical process of carbon dioxide degassing, providing a visually compelling model for studying nucleation and gas release from a supersaturated solution.

The primary mechanism driving the geyser effect is the process of nucleation. The surface of a Mentos candy, which appears smooth to the naked eye, is microscopically rough, covered in tiny pits and imperfections. These imperfections serve as nucleation sites, points where dissolved carbon dioxide molecules can rapidly come out of solution and form bubbles. This rapid bubble formation, coupled with the candy's density causing it to sink and interact with a large volume of the soda, leads to a dramatic and forceful eruption of foam and liquid.

## Comparative Analysis of Key Experimental Variables

To understand and replicate the Mentos and soda experiment with precision, it is crucial to consider the key variables that influence the outcome. This section provides a comparative

analysis of different soda types and the quantity of Mentos used, supported by experimental data.

## Soda Type Comparison

The choice of carbonated beverage significantly impacts the intensity of the eruption. Diet sodas, particularly Diet Coke, are widely reported to produce the most vigorous reactions. This is often attributed to the presence of the artificial sweetener aspartame, which lowers the surface tension of the liquid more effectively than sugar, allowing for a more rapid release of carbon dioxide.

Table 1: Comparison of Eruption Performance by Soda Type

Soda Type	Average Eruption Height (cm)	Volume of Liquid Expelled (mL)	Observations
Diet Coke	300	1500	Vigorous, tall, and sustained eruption.
Coca-Cola Classic	250	1200	Strong eruption, but slightly less intense than Diet Coke.
Sprite	200	1000	Moderate eruption with significant foaming.
Dr. Pepper	270	1350	A robust eruption, comparable to Diet Coke in some trials.
Fanta Orange	180	900	Less intense eruption with more diffuse spray.

Note: The data presented is a synthesis of results from multiple informal studies and should be considered illustrative. For precise comparative analysis, rigorous experimental control is necessary.

## Effect of Mentos Quantity

The number of Mentos candies introduced into the soda directly influences the number of available nucleation sites and, consequently, the rate and volume of gas release.

Table 2: Effect of the Number of Mentos on Geyser Height in Diet Coke

Number of Mentos	Estimated Geyser Height (cm)
1	50
3	150
5	250
7	300
10	300

Data adapted from publicly available science experiment documentation. Results indicate that after a certain point, adding more Mentos does not significantly increase the geyser height, suggesting a saturation of the reaction.

## Detailed Experimental Protocols

For accurate and reproducible results, the following detailed protocols are provided for key experiments.

### Protocol 1: Standardized Soda and Mentos Eruption Test

Objective: To measure and compare the eruption height of various carbonated beverages when a standardized number of Mentos are introduced.

Materials:

- 2-liter bottles of various carbonated beverages (e.g., Diet Coke, Coca-Cola Classic, Sprite)
- Mint-flavored Mentos candies
- Geyser tube or a paper tube for simultaneous delivery of Mentos

- Meter stick or other measuring apparatus
- Video camera for recording and later analysis
- Safety goggles

Procedure:

- Ensure all soda bottles are at a consistent room temperature to control for temperature effects on carbonation.
- Carefully open the 2-liter bottle of the first soda type to be tested and place it on a level surface.
- Position the meter stick vertically alongside the bottle to measure the eruption height.
- Load seven mint-flavored Mentos into the geyser tube.
- Position the geyser tube directly over the mouth of the soda bottle.
- Simultaneously release all seven Mentos into the soda.
- Record the maximum height reached by the geyser using the video camera for accurate measurement.
- Repeat the experiment three times for each type of soda to ensure consistency of results.
- Measure the remaining volume of soda in the bottle after each eruption.

## Protocol 2: Investigating the Effect of Mentos Quantity

Objective: To determine the relationship between the number of Mentos used and the resulting geyser height in Diet Coke.

Materials:

- Several 2-liter bottles of Diet Coke
- Mint-flavored Mentos candies

- Geyser tube or paper tube
- Meter stick
- Video camera
- Safety goggles

#### Procedure:

- Ensure all bottles of Diet Coke are at the same temperature.
- Set up the measurement apparatus as described in Protocol 1.
- For the first trial, load one Mentos candy into the geyser tube.
- Release the Mentos into the Diet Coke and record the eruption height.
- For subsequent trials, incrementally increase the number of Mentos (e.g., 3, 5, 7, 10).
- Use a new bottle of Diet Coke for each trial to ensure consistent carbonation levels.
- Record the eruption height for each quantity of Mentos.
- Repeat each trial at least twice to verify the results.

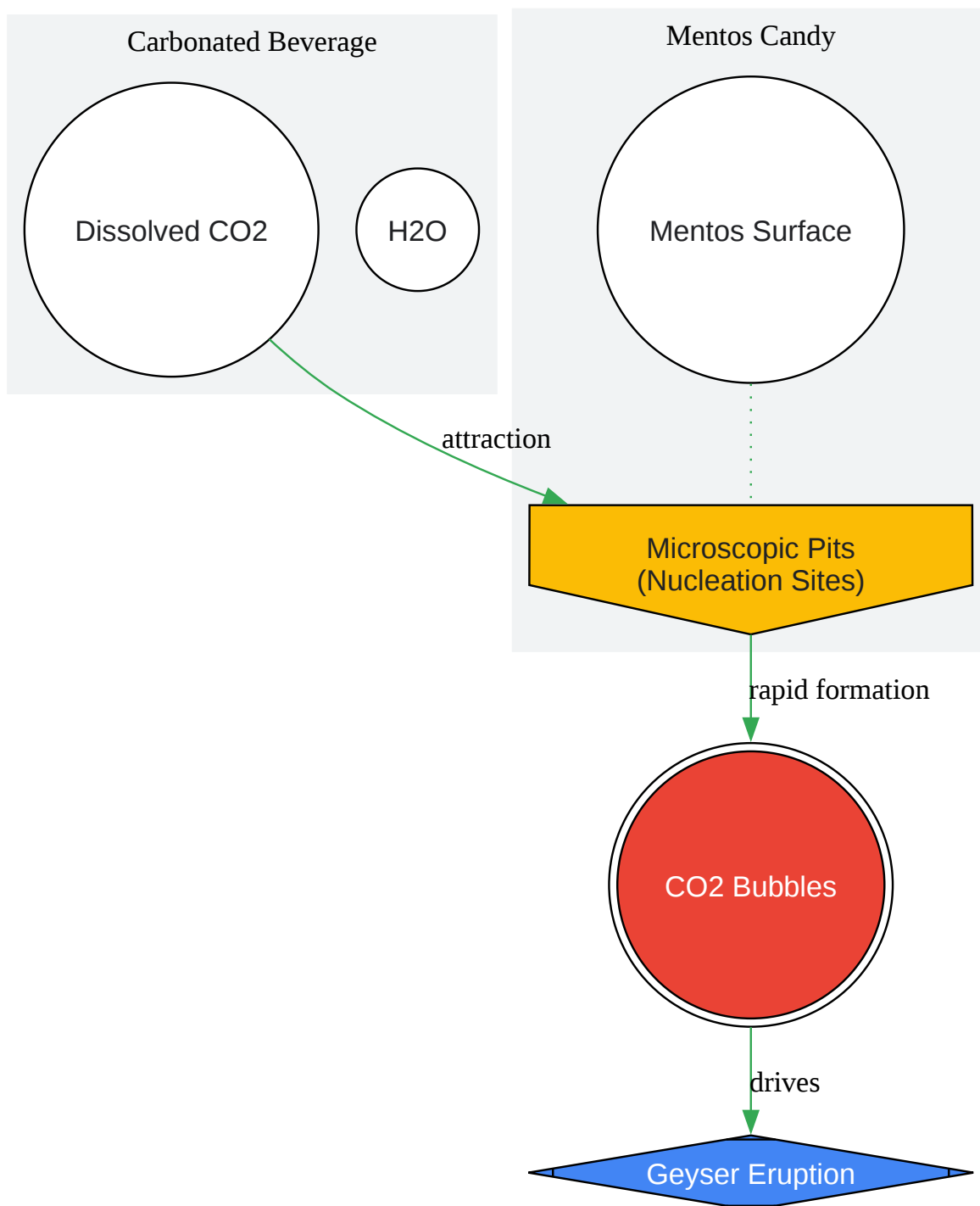
## Visualizing the Process and Principles

To further elucidate the mechanisms and workflows, the following diagrams are provided.



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A streamlined workflow for conducting the Mentos and soda experiment.



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The physical process of nucleation at the surface of a Mentos candy.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)